Cas no 1003711-92-9 (4-iodo-3-nitropyridine)

4-Iodo-3-nitropyridine is a halogenated nitropyridine derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its high reactivity as an electrophile, facilitating efficient cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The presence of both iodine and nitro groups on the pyridine ring enhances its utility in constructing complex heterocyclic frameworks. It exhibits good stability under standard storage conditions and is compatible with a range of solvents and reagents. This compound is particularly valuable in medicinal chemistry for the development of targeted bioactive molecules due to its predictable reactivity and functional group tolerance.
4-iodo-3-nitropyridine structure
4-iodo-3-nitropyridine structure
Product name:4-iodo-3-nitropyridine
CAS No:1003711-92-9
MF:C5H3N2O2I
Molecular Weight:249.99352
CID:1125695
PubChem ID:23436826

4-iodo-3-nitropyridine 化学的及び物理的性質

名前と識別子

    • 4-iodo-3-nitropyridine
    • DTXSID40634080
    • DB-058414
    • 1003711-92-9
    • WAINQAYZPSBKTE-UHFFFAOYSA-N
    • SCHEMBL319309
    • MDL: MFCD09835276
    • インチ: InChI=1S/C5H3IN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
    • InChIKey: WAINQAYZPSBKTE-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CN=C1)[N+](=O)[O-])I

計算された属性

  • 精确分子量: 249.92392g/mol
  • 同位素质量: 249.92392g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 136
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 58.7Ų

4-iodo-3-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-5G
4-iodo-3-nitropyridine
1003711-92-9 95%
5g
¥ 18,235.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-100MG
4-iodo-3-nitropyridine
1003711-92-9 95%
100MG
¥ 1,524.00 2023-04-07
Ambeed
A684360-1g
4-iodo-3-nitropyridine
1003711-92-9 98%
1g
$936.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-100.0mg
4-iodo-3-nitropyridine
1003711-92-9 95%
100.0mg
¥1524.0000 2024-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-500.0mg
4-iodo-3-nitropyridine
1003711-92-9 95%
500.0mg
¥4053.0000 2024-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-1.0g
4-iodo-3-nitropyridine
1003711-92-9 95%
1.0g
¥6078.0000 2024-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-1g
4-iodo-3-nitropyridine
1003711-92-9 95%
1g
¥6078.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-250MG
4-iodo-3-nitropyridine
1003711-92-9 95%
250MG
¥ 2,435.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-500MG
4-iodo-3-nitropyridine
1003711-92-9 95%
500MG
¥ 4,052.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123663-1G
4-iodo-3-nitropyridine
1003711-92-9 95%
1g
¥ 6,078.00 2023-04-07

4-iodo-3-nitropyridine 関連文献

4-iodo-3-nitropyridineに関する追加情報

Comprehensive Overview of 4-iodo-3-nitropyridine (CAS No. 1003711-92-9): Properties, Applications, and Industry Insights

4-iodo-3-nitropyridine (CAS No. 1003711-92-9) is a halogenated nitropyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, characterized by its molecular formula C5H3IN2O2, serves as a critical intermediate in the synthesis of complex heterocyclic frameworks. Its unique structural features, including the iodo and nitro functional groups, enable diverse transformations such as cross-coupling reactions, nucleophilic substitutions, and cyclizations, making it invaluable in modern organic chemistry.

In recent years, the demand for 4-iodo-3-nitropyridine has surged, driven by its role in developing small-molecule inhibitors and bioconjugates. Researchers frequently search for "synthesis of 4-iodo-3-nitropyridine" or "applications of nitropyridine derivatives," reflecting its relevance in drug discovery. The compound’s electron-deficient pyridine ring facilitates interactions with biological targets, a property exploited in designing kinase inhibitors and antimicrobial agents. Notably, its iodine substituent enhances reactivity in Pd-catalyzed couplings, aligning with the growing interest in transition-metal-catalyzed reactions.

From a technical perspective, 4-iodo-3-nitropyridine exhibits a melting point range of 120–125°C and a molecular weight of 250.00 g/mol. Its solubility profile—moderate in polar organic solvents like DMSO and DMF but limited in water—makes it suitable for solution-phase reactions. Analytical techniques such as HPLC and NMR are commonly employed to verify purity, with typical commercial grades offering ≥95% purity. Storage recommendations include protection from light and moisture, often under inert conditions, to preserve stability.

The compound’s utility extends to material science, where its nitro group participates in photoactive applications. Queries like "4-iodo-3-nitropyridine in OLEDs" highlight its exploratory use in organic electronics. Additionally, its role in constructing supramolecular architectures via halogen bonding is an emerging research area. These interdisciplinary applications underscore its adaptability beyond traditional synthetic chemistry.

Regulatory and safety data for CAS No. 1003711-92-9 emphasize standard laboratory precautions, including glovebox handling and ventilation. While not classified as high-risk, its nitroaromatic nature warrants careful thermal management. Environmental considerations focus on biodegradability and ecotoxicology, topics increasingly prioritized in green chemistry initiatives.

Market trends indicate rising procurement of 4-iodo-3-nitropyridine by contract research organizations (CROs) and academic institutions. Suppliers often highlight "custom synthesis of nitropyridines" to cater to niche demands. Patent analyses reveal its inclusion in novel anticancer scaffolds and herbicidal formulations, further driving commercial interest.

In summary, 4-iodo-3-nitropyridine (CAS No. 1003711-92-9) represents a multifaceted building block with expanding horizons in life sciences and advanced materials. Its synergy with cutting-edge methodologies like flow chemistry and catalysis positions it as a staple in innovation-driven sectors. Future research may unlock additional functionalities, solidifying its status as a cornerstone of heterocyclic chemistry.

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